molecular formula C10H15N3 B2671254 2-(Piperidin-3-ylmethyl)pyrimidine CAS No. 1063734-07-5

2-(Piperidin-3-ylmethyl)pyrimidine

Cat. No.: B2671254
CAS No.: 1063734-07-5
M. Wt: 177.251
InChI Key: UPRVDXUSSMRSEP-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) and Piperidine (B6355638) Scaffolds in Chemical Research

The pyrimidine and piperidine rings are two of the most ubiquitous heterocyclic structures found in both natural products and synthetic pharmaceuticals. Their individual contributions to the field of chemical and medicinal research are profound and well-documented.

The pyrimidine scaffold, an aromatic six-membered ring with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of life itself. nih.govmdpi.com It forms the core of the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. nih.gov This biological precedent has made pyrimidine and its derivatives a fertile ground for medicinal chemists. nih.gov The pyrimidine ring system is a key feature in a wide array of therapeutic agents with diverse pharmacological activities, including anticancer (e.g., Methotrexate), antibacterial (e.g., Trimethoprim), antiviral, and anti-inflammatory drugs. mdpi.comrhhz.net Its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems, like the phenyl group, enhances its utility in drug design, often improving the pharmacokinetic and pharmacodynamic properties of a molecule.

The piperidine scaffold, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most frequently incorporated saturated heterocyclic rings in approved drugs. researchgate.net Its prevalence stems from its ability to introduce three-dimensional character into otherwise flat aromatic molecules, which can improve solubility, metabolic stability, and target-binding affinity. Piperidine derivatives are found in numerous classes of pharmaceuticals, acting as central nervous system modulators, analgesics, antihistamines, and anticancer agents. researchgate.net The nitrogen atom within the piperidine ring can act as a basic center, allowing for crucial interactions with biological targets. medchemexpress.com The conformational flexibility of the piperidine ring also allows it to present substituents in specific spatial orientations, which is critical for optimizing interactions with protein binding sites.

Rationale for Research on 2-(Piperidin-3-ylmethyl)pyrimidine and its Derivatives

The investigation into this compound and its derivatives is driven by the principle of molecular hybridization, where two or more pharmacophoric units are combined to create a new molecule with potentially enhanced or novel biological activities. This specific compound serves as a valuable chemical building block or intermediate in the synthesis of more complex molecules. medchemexpress.com

The primary rationale for its use in research includes:

Scaffold for Drug Discovery: The compound provides a ready-made scaffold that links a key hydrogen-bond accepting pyrimidine ring with a versatile three-dimensional piperidine unit. This combination allows for the exploration of new chemical space and the development of molecules that can interact with complex biological targets in novel ways.

Intermediate for Complex Syntheses: Research has shown that pyrimidine-piperidine linkages are features of highly potent and selective inhibitors of various enzymes. For example, derivatives of N-(piperidin-3-yl)pyrimidine-5-carboxamides have been designed as potent renin inhibitors for treating hypertension. Similarly, complex thiazolo[5,4-d]pyrimidine (B3050601) derivatives containing a piperidine moiety have been investigated as potent adenosine (B11128) A2A receptor inverse agonists, which have potential applications in treating neurodegenerative diseases. While not the exact starting material, the synthesis of these complex molecules highlights the value of the pyrimidine-piperidine motif that this compound provides.

Potential Neurological Applications: The presence of the piperidine group in the structure suggests potential for neurological activity. medchemexpress.com Piperidine derivatives are well-known to interact with neurotransmitter receptors in the central nervous system, and linking this to a pyrimidine core could lead to the development of novel treatments for neurological disorders. medchemexpress.com

Structural Context of the Pyrimidine-Piperidine Linkage

The specific linkage in this compound, where a methylene (B1212753) bridge connects the 3-position of the piperidine ring to the 2-position of the pyrimidine ring, has important structural implications for molecules derived from it.

The 2-position of the pyrimidine ring is electron-deficient, making it susceptible to nucleophilic substitution, a common strategy for its functionalization. nih.gov The piperidine ring, being non-aromatic, introduces significant conformational flexibility. The connection at the 3-position of the piperidine ring, as opposed to the more common 4-position or the nitrogen atom, creates a specific spatial arrangement of the two heterocyclic systems. This arrangement is less symmetrical and can be crucial for fitting into specific, asymmetric binding pockets of biological targets.

Furthermore, the piperidine ring in this compound contains a chiral center at the 3-position. The use of specific stereoisomers (R or S) can be critical for biological activity. Research on other chiral piperidine-containing molecules has shown that the introduction of a chiral center can significantly enhance biological activity, selectivity, and pharmacokinetic properties.

In studies of related complex structures, such as N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide, a potent NAPE-PLD inhibitor, the precise stereochemistry and substitution pattern on both the pyrimidine and piperidine rings were found to be critical for a 10-fold increase in activity. This underscores the importance of the defined three-dimensional structure that the this compound scaffold can provide as a foundational element for building highly specific and potent therapeutic agents.

Properties

IUPAC Name

2-(piperidin-3-ylmethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-3-9(8-11-4-1)7-10-12-5-2-6-13-10/h2,5-6,9,11H,1,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRVDXUSSMRSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Piperidin 3 Ylmethyl Pyrimidine and Analogues

Retrosynthetic Analysis of the 2-(Piperidin-3-ylmethyl)pyrimidine Core

A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnections that form the basis of viable synthetic plans. The most apparent disconnection is the C2-C bond between the pyrimidine (B1678525) ring and the methyl group of the piperidin-3-ylmethyl fragment. This leads to two primary synthons: a pyrimidine unit activated at the 2-position (e.g., a 2-halopyrimidine or a pyrimidine-2-sulfone) and a piperidin-3-ylmethyl nucleophile or organometallic reagent.

A second key disconnection strategy involves breaking down the pyrimidine ring itself. This approach is central to multicomponent reactions (MCRs) and annulation strategies. Here, the pyrimidine ring is disconnected into simpler, acyclic precursors. For instance, a [3+3] disconnection strategy would break the ring into a three-carbon dielectrophile and an amidine, a common and powerful method for pyrimidine synthesis.

Finally, the piperidine (B6355638) ring can be disconnected. A C-N bond cleavage within the heterocycle points towards a linear precursor, such as a 1,5-aminoalcohol or a related derivative, which can be cyclized. Alternatively, a conceptual transformation of the saturated piperidine ring back to its aromatic precursor, pyridine (B92270), suggests a synthetic route starting from readily available pyridine-3-carboxylic acid or its derivatives, followed by ring reduction and functional group interconversion. These retrosynthetic pathways provide a roadmap for the various synthetic strategies discussed below.

Classical and Contemporary Synthetic Routes to Pyrimidine-Piperidine Conjugates

The synthesis of the this compound scaffold can be achieved through a variety of methods, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. These routes can be broadly categorized by the key bond-forming strategy employed.

Multicomponent Reactions in Pyrimidine Synthesis

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecular architectures like the pyrimidine core from simple starting materials in a single pot. google.com A notable contemporary method involves the iridium-catalyzed multicomponent synthesis from amidines and alcohols. google.comontosight.airesearchgate.net This process assembles the pyrimidine ring through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts. ontosight.airesearchgate.net

For example, a regioselective, iridium-catalyzed reaction can assemble pyrimidines from an amidine and up to three different alcohol components, allowing for the creation of highly substituted and unsymmetrical products. ontosight.airesearchgate.net This sustainable approach is catalyzed by pincer-type complexes, such as PN5P-Ir complexes. google.comontosight.ai

Catalyst SystemReactantsProduct TypeKey FeaturesRef
PN5P-Ir-pincer complexAmidines, AlcoholsSubstituted PyrimidinesSustainable, Regioselective, High Yields (up to 93%) ontosight.airesearchgate.net
Nickel(II)-NNS pincer complexesAlcohols, Malononitrile, Guanidine/Benzamidine (B55565)4-Aminopyrimidine-5-carbonitrilesEco-friendly, Acceptorless Dehydrogenation google.comgoogle.com
β-cyclodextrin (β-CD)Aromatic Aldehydes, Ammonium Acetate, 1,3-DiketonesSubstituted PyrimidinesAqueous medium, Recyclable catalyst whiterose.ac.uk
PiperidineAldehydes, Ethylcyanoacetate, Guanidine Nitrate2-Amino-4-oxo-tetrahydropyrimidinesAqueous media, Simple, Excellent yields sigmaaldrich.com

Nucleophilic Substitution Approaches for Pyrimidine C-2 Functionalization

A common and direct method for attaching a side chain to the C-2 position of the pyrimidine ring is through nucleophilic aromatic substitution (SNAr). This strategy typically involves the reaction of a 2-halopyrimidine, most often 2-chloropyrimidine (B141910), with a suitable nucleophile. The presence of the two ring nitrogen atoms renders the C-2 position electron-deficient and thus highly susceptible to nucleophilic attack. bldpharm.comambeed.com

The reaction proceeds via a bimolecular mechanism (SNAr) where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent expulsion of the halide ion restores the aromaticity of the ring. ambeed.comnih.gov In the context of synthesizing the target molecule, this would involve reacting a 2-chloropyrimidine with a pre-formed piperidin-3-ylmethyl nucleophile, such as a Grignard reagent or an organolithium species derived from a protected 3-(halomethyl)piperidine. Alternatively, direct substitution with the amine of a protected 3-(aminomethyl)piperidine can form a C-N linkage, leading to analogues like N-(piperidin-3-ylmethyl)pyrimidin-2-amine. google.comnih.gov

Strategies for Introducing the Piperidin-3-ylmethyl Moiety

The successful synthesis of this compound is critically dependent on the availability of a suitable piperidin-3-ylmethyl synthon. This building block is typically prepared from precursors like pyridine-3-carboxylic acid or 3-picoline. A common route involves the reduction of a pyridine-3-carboxylate to 3-pyridinemethanol (B1662793), followed by catalytic hydrogenation of the pyridine ring to yield piperidine-3-ylmethanol. ontosight.aigoogle.com The amine is often protected, for instance as an N-Boc derivative, to prevent side reactions in subsequent steps. simsonpharma.com

The resulting alcohol, (N-Boc-piperidin-3-yl)methanol, can then be converted into a species suitable for coupling. A standard method is the conversion of the hydroxyl group to a good leaving group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate). For example, reacting the alcohol with thionyl chloride (SOCl₂) effectively produces the corresponding 3-(chloromethyl)piperidine (B1630087) derivative, often as a hydrochloride salt. google.comgoogle.com This electrophilic building block is then ready to be coupled with a nucleophilic pyrimidine species.

PrecursorKey Transformation(s)Resulting SynthonRef
3-Picoline / Nicotinic AcidOxidation, Esterification, Reduction (ester), Reduction (ring)Piperidine-3-ylmethanol google.com
3-Pyridyl CarbinolReaction with Thionyl Chloride3-(Chloromethyl)pyridine Hydrochloride google.com
N-Boc-3-piperidoneBiocatalytic reduction (Aldo-Keto Reductase)(S)-N-Boc-3-hydroxypiperidine simsonpharma.com
PyridineCatalytic Hydrogenation (Rhodium)3-Hydroxypiperidine whiterose.ac.ukmdpi.com

Annulation and Cyclization Reactions in Pyrimidine Ring Formation

Annulation and cyclization reactions provide a powerful means of constructing the pyrimidine ring from acyclic or simpler cyclic precursors. The [3+3] cycloaddition strategy is a prominent example, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent (a three-carbon electrophilic component) with an amidine (a three-atom N-C-N nucleophilic component). mdpi.com

A green and economical synthesis of substituted pyrimidines has been described using the reaction of α,β-unsaturated ketones (chalcones) with benzamidine hydrochloride. mdpi.com This reaction, which can be catalyzed by choline (B1196258) hydroxide, proceeds through a tandem annulation-oxidation sequence to afford the aromatic pyrimidine ring in high yields. mdpi.com Other cyclization strategies include the reaction of β-formyl enamides with urea (B33335) under microwave irradiation or the cyclization of ketones with nitriles catalyzed by copper. These methods allow for the formation of the core pyrimidine ring, which can then be further functionalized at the C-2 position as needed.

Catalytic Approaches in the Synthesis of Substituted Pyrimidines and Piperidines

Modern organic synthesis heavily relies on catalysis to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of both the pyrimidine and piperidine moieties in the target molecule benefits significantly from various catalytic systems.

As previously mentioned, iridium ontosight.airesearchgate.net and nickel google.comgoogle.com pincer complexes are highly effective for the multicomponent synthesis of pyrimidines via acceptorless dehydrogenative annulation of alcohols. Manganese-based catalysts have also been employed for the synthesis of pyrimidines from alcohols and ketones. Copper catalysts are versatile and have been used for the cyclization of ketones with nitriles to form pyrimidines and in coupling reactions. For the piperidine portion, rhodium catalysts are effective for the hydrogenation of substituted pyridines to piperidines under aqueous conditions. mdpi.com

CatalystReaction TypeMoiety FormedKey AdvantagesRef
Iridium Pincer ComplexesMulticomponent Dehydrogenative AnnulationPyrimidineSustainable, High Atom Economy, Broad Scope ontosight.airesearchgate.net
Nickel Pincer ComplexesDehydrogenative AnnulationPyrimidineCost-effective, Eco-friendly google.comgoogle.com
Manganese ComplexesDehydrogenative CouplingPyrimidineEarth-abundant metal, Low catalyst loading
Copper SaltsCyclization / CouplingPyrimidineVersatile, Economical
Rhodium on CarbonCatalytic HydrogenationPiperidineEfficient reduction of pyridines mdpi.com
Piperidine (Organocatalyst)Knoevenagel/Michael/Cyclization CascadePyrimidineMetal-free, Simple, Environmentally friendly sigmaaldrich.com

Synthesis of Precursors and Key Intermediates for this compound

The synthesis of this compound is predicated on the availability of two primary building blocks: a suitable pyrimidine derivative and a piperidine-based intermediate. The general strategy involves the coupling of these two fragments.

A crucial pyrimidine precursor is 2-chloropyrimidine. orgsyn.orgresearchgate.net Its synthesis can be achieved through several methods. One common route involves the diazotization of 2-aminopyrimidine (B69317) in the presence of hydrochloric acid and a nitrite (B80452) source, such as sodium nitrite, often at low temperatures. orgsyn.orggoogle.com The reaction proceeds by converting the amino group into a diazonium salt, which is subsequently displaced by a chloride ion. An alternative preparation involves the treatment of 2-hydroxypyrimidine (B189755) hydrochloride with a chlorinating agent like phosphorus oxychloride or a mixture of phosphorus pentachloride and phosphorus oxychloride. orgsyn.org

The piperidine component is typically a 3-substituted piperidine that allows for linkage to the pyrimidine ring. A common intermediate is 3-(aminomethyl)piperidine or a protected version thereof. The synthesis of 3-(aminomethyl)piperidine can be accomplished by the reduction of nipecotamide (B1220166) (piperidine-3-carboxamide) using a strong reducing agent like lithium aluminum hydride. chemicalbook.com To avoid side reactions during the subsequent coupling step, the piperidine nitrogen is often protected with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-3-(aminomethyl)piperidine is a versatile intermediate. chemimpex.com The synthesis of N-Boc-3-aminopiperidine can start from ethyl nipecotate (ethyl piperidine-3-carboxylate), which is first protected with di-tert-butyl dicarbonate (B1257347) to yield N-Boc-3-piperidine ethyl formate. google.com This ester is then converted to the corresponding amide (N-Boc-3-piperidine formamide) via ammonolysis, followed by a Hofmann rearrangement using sodium hypochlorite (B82951) to furnish N-Boc-3-aminopiperidine. google.com Alternatively, optically active (R)-3-(Boc-amino)piperidine can be prepared in two steps from D-lysine. researchgate.net

Another key piperidine intermediate is 3-(chloromethyl)piperidine hydrochloride. bldpharm.com Its synthesis can be achieved from 3-pyridinemethanol by reaction with thionyl chloride. google.comgoogle.com The 3-pyridinemethanol itself can be obtained via the reduction of methyl nicotinate. google.com

The final coupling to form this compound typically involves a nucleophilic substitution reaction where the amino group of 3-(aminomethyl)piperidine displaces the chlorine atom of 2-chloropyrimidine. vulcanchem.com

Derivatization Strategies for Structural Modification of this compound

Structural modifications of the this compound scaffold are key for exploring its chemical and biological properties. Derivatization can be strategically applied to the pyrimidine ring, the piperidine ring, or the methylene (B1212753) linker.

Modifications at the Pyrimidine Ring

The pyrimidine ring of the core structure is amenable to various modifications. Introducing substituents onto the pyrimidine ring can significantly alter the compound's properties. For instance, Negishi cross-coupling reactions can be used to install aryl or heteroaryl groups. A scalable synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine (B3051977) was developed using a Negishi cross-coupling between 2-pyridylzinc chloride and 5-iodo-2-chloropyrimidine. acs.org This demonstrates a method that could be adapted to introduce substituents at the 5-position of the pyrimidine ring in this compound, assuming a suitably halogenated precursor is used. Furthermore, Miyaura borylation reactions can be performed on chloropyrimidines to generate pyrimidine boronic esters, which are versatile intermediates for further cross-coupling reactions. chemicalbook.com

Substitutions on the Piperidine Ring

The piperidine ring offers multiple sites for structural diversification. The secondary amine within the piperidine moiety is a primary handle for modification. Standard N-alkylation or N-acylation reactions can be employed to introduce a wide variety of substituents. For example, in the synthesis of related thieno[2,3-d]pyrimidine (B153573) analogues, various substituted piperidines and piperazines were condensed with a 4-chloro intermediate, highlighting the feasibility of modifying the piperidine nitrogen. nih.gov This approach can be directly translated to this compound to generate a library of N-substituted derivatives.

Beyond N-substitution, modifications can be made to the carbon skeleton of the piperidine ring itself, although this typically requires starting from a pre-functionalized piperidine precursor during the initial synthesis. A wide array of synthetic methods exists for creating substituted piperidines, including intramolecular cyclization strategies and multicomponent reactions. mdpi.com

Alterations of the Methylene Linker

The methylene bridge connecting the piperidine and pyrimidine rings can also be a point of modification. Altering this linker can impact the molecule's conformation and physicochemical properties. An example of such a modification is the replacement of the methylene group with a thioether linkage. The compound 2-[(Piperidin-3-ylmethyl)sulfanyl]pyrimidine represents a direct analogue where the methylene linker has been modified to a thiomethyl group (CH₂-S). vulcanchem.com This type of modification is typically achieved by reacting a haloalkylpyrimidine with a piperidine-3-ylmethanethiol or by reacting a 2-mercaptopyrimidine (B73435) with a 3-(halomethyl)piperidine.

Chemical Reactivity and Transformation Pathways of 2 Piperidin 3 Ylmethyl Pyrimidine

Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. semanticscholar.orgresearchgate.net This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS). uoanbar.edu.iq The reaction, if forced under vigorous conditions, generally occurs at the C-5 position, which is the most electron-rich carbon atom in the pyrimidine ring. uoanbar.edu.iq

The presence of the (piperidin-3-ylmethyl) substituent, an alkyl group, has a weak electron-donating effect that slightly counteracts the deactivation by the ring nitrogens. However, in acidic media required for many EAS reactions (e.g., nitration, sulfonation), the piperidine (B6355638) nitrogen and the pyrimidine nitrogens can be protonated. This protonation further increases the electron-withdrawing nature of the system, making electrophilic attack even more difficult. uoanbar.edu.iq Consequently, direct electrophilic substitution on the pyrimidine ring of 2-(Piperidin-3-ylmethyl)pyrimidine is challenging and not a commonly employed synthetic strategy. Functionalization of the pyrimidine ring is more readily achieved through nucleophilic substitution on a pre-functionalized (e.g., halogenated) pyrimidine core.

Reaction Type Reactivity Preferred Position Influencing Factors
NitrationVery lowC-5 (if reaction occurs)Strong deactivation by ring nitrogens; protonation in acidic media. uoanbar.edu.iq
HalogenationVery lowC-5 (if reaction occurs)Requires harsh conditions. uoanbar.edu.iq
SulfonationVery lowC-5 (if reaction occurs)Vigorous conditions needed. uoanbar.edu.iq
Friedel-CraftsDoes not occurN/AStrong deactivation and catalyst complexation with nitrogen lone pairs. uoanbar.edu.iq

Nucleophilic Reactions at the Piperidine Nitrogen and Carbon Centers

In contrast to the pyrimidine ring, the piperidine moiety offers a site for nucleophilic reactions. The secondary amine nitrogen of the piperidine ring is a primary center for nucleophilic attack and can be readily functionalized.

N-Alkylation and N-Arylation: The piperidine nitrogen can react with various electrophiles. For instance, N-alkylation with alkyl halides or N-arylation via Buchwald-Hartwig coupling introduces substituents that can significantly alter the compound's properties. nih.govnih.gov

N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) yields the corresponding amides. This transformation is a key step in the synthesis of various biologically active molecules, including renin inhibitors where the amide bond plays a crucial role in binding to the target enzyme. researchgate.net

Reductive Amination: The piperidine nitrogen can also participate in reductive amination reactions with aldehydes or ketones to introduce a wide array of substituents. nih.gov

Nucleophilic reactions at the carbon centers of the piperidine ring are generally not feasible unless an activating group is present.

Reaction Reagent Type Product Significance
N-AlkylationAlkyl HalidesTertiary AmineIntroduction of alkyl groups. nih.gov
N-AcylationAcyl Chlorides, Carboxylic AcidsAmideSynthesis of bioactive compounds. researchgate.net
Buchwald-Hartwig AminationAryl HalidesN-Aryl PiperidineC-N bond formation for complex structures. nih.gov
Reductive AminationAldehydes, KetonesTertiary AmineDiverse functionalization. nih.gov

Oxidative and Reductive Transformations of the Pyrimidine and Piperidine Moieties

Both the pyrimidine and piperidine rings can undergo oxidative and reductive transformations, although the specific conditions determine the outcome.

The pyrimidine ring , being electron-poor, is generally resistant to oxidation. However, it can be reduced under certain conditions. Catalytic hydrogenation can lead to dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives, though this often requires forcing conditions and may also affect the piperidine ring if not controlled. semanticscholar.orgevitachem.com

The piperidine ring is more susceptible to transformations.

Reduction of Precursors: A common synthetic route to this compound involves the catalytic hydrogenation of its aromatic precursor, 2-(Pyridin-3-ylmethyl)pyrimidine. mdpi.com This reduction is typically achieved using catalysts like palladium on carbon (Pd/C) or Raney Nickel. mdpi.com The stereochemistry of the resulting piperidine ring can often be controlled by using chiral catalysts or auxiliaries. mdpi.comgoogle.com

Oxidation: While less common, the piperidine ring or its substituents can be oxidized. For instance, related piperidine-containing compounds can be oxidized at a carbon atom to form ketones or carboxylic acids using agents like potassium permanganate. evitachem.com

Metal-Catalyzed Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of the this compound scaffold. eie.gr These reactions typically require a halogenated precursor, for example, 2-(piperidin-3-ylmethyl)-4-chloropyrimidine. The electron-deficient nature of the pyrimidine ring makes positions C4 and C6 particularly susceptible to nucleophilic aromatic substitution, and a halogen at these positions serves as an excellent handle for cross-coupling. nih.govmdpi.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with a halide, enabling the formation of C-C bonds to introduce aryl, heteroaryl, or alkyl groups onto the pyrimidine ring. nih.govmdpi.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond between a halo-pyrimidine and an amine, providing access to a wide range of aminated derivatives. nih.govsemanticscholar.org

Sonogashira Coupling: Used to form C-C triple bonds, this reaction couples a terminal alkyne with a halo-pyrimidine, typically using a palladium-copper co-catalyst system. mdpi.com

Heck Coupling: This reaction forms a C-C bond between a halo-pyrimidine and an alkene. mdpi.com

These reactions are fundamental in medicinal chemistry for exploring the structure-activity relationship of new drug candidates by allowing for the systematic modification of the core structure. mdpi.comacs.org

Coupling Reaction Catalyst System (Typical) Reactants Bond Formed
Suzuki-MiyauraPd(PPh₃)₄, Pd(dppf)Cl₂ + BaseHalopyrimidine + Boronic Acid/EsterC-C
Buchwald-HartwigPd Catalyst + Ligand + BaseHalopyrimidine + Amine/AmideC-N
SonogashiraPd/Cu Catalyst + BaseHalopyrimidine + Terminal AlkyneC-C (alkyne)
HeckPd Catalyst + BaseHalopyrimidine + AlkeneC-C (alkenyl)

Stereochemical Considerations in Synthetic Pathways

The this compound molecule possesses a stereocenter at the C-3 position of the piperidine ring. As a result, it can exist as two enantiomers: (R)-2-(Piperidin-3-ylmethyl)pyrimidine and (S)-2-(Piperidin-3-ylmethyl)pyrimidine. The absolute stereochemistry is a critical factor, as enantiomers often exhibit different pharmacological activities and metabolic profiles. researchgate.net

Several strategies are employed to obtain enantiomerically pure forms of this compound:

Asymmetric Synthesis: This involves using a chiral catalyst during the hydrogenation of the corresponding pyridine (B92270) precursor. google.com Chiral iridium or rhodium complexes with specific ligands have been shown to be effective in the asymmetric hydrogenation of pyridinium (B92312) salts, leading to enantiomerically enriched piperidines. mdpi.com

Chiral Resolution: A racemic mixture of the piperidine derivative can be separated into its constituent enantiomers. This is often achieved by reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization, followed by removal of the chiral auxiliary. nih.gov

Chiral Pool Synthesis: Synthesis can begin from an enantiomerically pure starting material that already contains the desired piperidine stereocenter.

The synthesis of specific diastereomers is also crucial when additional stereocenters are introduced into the molecule, for example, during the synthesis of complex drug candidates like pyrrolo[2,3-d]pyrimidine derivatives. google.com The control over stereochemistry is essential for ensuring the desired interaction with biological targets. nih.gov

Structure Activity Relationship Sar Studies of 2 Piperidin 3 Ylmethyl Pyrimidine Analogues

Impact of Pyrimidine (B1678525) Substituents on Molecular Interactions

The pyrimidine ring serves as a crucial scaffold in numerous biologically active compounds, and its substitution pattern significantly modulates target affinity and selectivity. rsc.orghumanjournals.comnih.gov Studies on various classes of pyrimidine derivatives have consistently shown that the nature and position of substituents can drastically alter their pharmacological profiles.

In a series of trisubstituted pyrimidine amide derivatives developed as CCR4 antagonists, it was found that small and less polar substituents at the 6-position of the pyrimidine ring are beneficial for maintaining activity. mdpi.com For instance, replacing a chlorine atom with a larger piperidinyl or morpholinyl ring resulted in a decrease in potency. mdpi.com Conversely, the introduction of a methyl group at the same position yielded a compound with activity similar to the chlorinated lead compound. mdpi.com

Research on pyrimidine-4-carboxamides as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors demonstrated the importance of the nitrogen atoms within the pyrimidine ring. When the pyrimidine core was replaced with a pyridine (B92270) scaffold, a decrease in activity was observed, highlighting the favorability of the pyrimidine structure for this specific target. acs.org

Furthermore, in the context of thieno[2,3-d]pyrimidines as protein kinase C inhibitors, altering the pyrimidine ring to a pyridine resulted in a dramatic 95-fold loss of potency, underscoring the critical role of the pyrimidine core in binding interactions. nih.gov

The electronic properties of the substituents also play a pivotal role. In a study of pyrazolo[1,5-a]pyrimidin-7-amines as anti-mycobacterial agents, it was observed that electron-donating groups on an attached phenyl ring enhanced activity, while electron-withdrawing groups led to inactive compounds. mdpi.com

Table 1: Impact of Pyrimidine Ring Modifications on Biological Activity
Scaffold/Modification Target Effect on Activity Reference
Replacement of Pyrimidine with PyridineNAPE-PLDDecrease acs.org
Replacement of Pyrimidine with PyridineProtein Kinase C95-fold decrease nih.gov
Substitution at 6-position (Cl vs. Piperidinyl/Morpholinyl)CCR4Larger groups decrease activity mdpi.com
Substitution at 6-position (Cl vs. Methyl)CCR4Similar activity mdpi.com

Role of Piperidine (B6355638) Ring Conformation and Substitution Patterns on Activity

The piperidine ring, a common fragment in medicinal chemistry, offers a three-dimensional structure that can be strategically modified to optimize interactions with biological targets. mdpi.com The conformation of the piperidine ring, typically a chair conformation, and the placement of substituents are critical determinants of activity. science.gov

In the development of NAPE-PLD inhibitors, extensive SAR studies were conducted on the piperidine moiety. acs.orgnih.gov It was found that substituting the piperidine ring could significantly enhance potency. For example, replacing a morpholine (B109124) with a more hydrophobic piperidine was tolerated, and a 3,3-difluoropiperidine (B1349930) led to a twofold increase in potency. acs.orgnih.gov The introduction of a phenyl group at the 3-position of the piperidine ring also resulted in a twofold improvement in activity. acs.orgnih.gov

For a series of M2 muscarinic receptor antagonists, piperidinyl-piperidine analogues were synthesized and evaluated. nih.gov These studies highlighted the importance of the substitution pattern on the piperidine ring for achieving high potency and selectivity. In the context of dual histamine (B1213489) H3 and sigma-1 receptor ligands, unsubstituted piperidine at the basic part of the molecule appeared most influential for high affinity at the human H3 receptor. acs.org

The following table summarizes the effects of various substitutions on the piperidine ring on the inhibitory activity of NAPE-PLD inhibitors.

Table 2: SAR of Piperidine Ring Substitutions in NAPE-PLD Inhibitors
Piperidine Substitution Relative Activity (pIC50) Observation Reference
MorpholineBaselineStarting point for comparison acs.orgnih.gov
PiperidineAllowedMore hydrophobic group tolerated acs.orgnih.gov
3,3-Difluoropiperidine2-fold increaseIncreased potency acs.orgnih.gov
3-Phenylpiperidine2-fold increaseImproved activity acs.orgnih.gov
2-Benzylpyrrolidine2-fold increaseConformational restriction beneficial acs.orgnih.gov

Influence of the Methylene (B1212753) Linker on Molecular Recognition

The methylene linker connecting the pyrimidine and piperidine rings plays a crucial role in defining the spatial relationship between these two key pharmacophoric elements. The length and flexibility of this linker can significantly impact how the molecule fits into a binding pocket.

In studies of histamine H3 receptor agonists, the length of the spacer between an imidazole (B134444) ring (a bioisostere of pyrimidine) and a piperidine ring was varied. uu.nl The results showed that the linker length is a critical determinant of whether a compound acts as an agonist or an antagonist. For instance, immepip, with an ethylene (B1197577) linker, is a potent H3 agonist, whereas its propylene (B89431) analogue was identified as a high-affinity neutral antagonist. uu.nl

For a series of dual inhibitors of plasmodial kinases PfGSK3 and PfPK6, maintaining a three-carbon linker between an amide nitrogen and a basic ring nitrogen was found to be important for PfGSK3 activity. chemrxiv.org This suggests that the distance and orientation dictated by the linker are crucial for optimal interaction with the target.

In the context of thieno[3,2-d]pyrimidine-6-carboxamides as sirtuin inhibitors, the linker length also influenced inhibitory potency. Generally, ethyl piperidines were found to be more potent inhibitors than ethyl piperazines, indicating that both the nature of the heterocyclic ring and the linker length are important. acs.org

Chiral Centers and Their Contribution to Enantioselective Interactions

The presence of a substituent at the 3-position of the piperidine ring in 2-(piperidin-3-ylmethyl)pyrimidine creates a chiral center. youtube.com It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, a phenomenon known as enantioselectivity.

In the development of NAPE-PLD inhibitors, the combination of an (S)-3-phenylpiperidine with an (S)-3-hydroxypyrrolidine substituent afforded the most potent compound, with a 10-fold increase in activity compared to the initial hit. acs.orgnih.gov This highlights a clear stereochemical preference in the binding pocket.

Similarly, in studies of histamine H3 and H4 receptor ligands, the replacement of a piperidine ring with a pyrrolidine (B122466) ring led to a pair of enantiomers that displayed distinct stereoselectivity at both receptors. uu.nl The synthesis and separation of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives have also been reported, providing the means to evaluate the specific contributions of each enantiomer to biological activity. nih.gov

Table 3: Enantioselectivity in Biologically Active Piperidine Derivatives
Compound Series Target Observation Reference
Pyrimidine-4-carboxamidesNAPE-PLD(S)-3-phenylpiperidine isomer was more potent acs.orgnih.gov
Imidazole-pyrrolidine analoguesHistamine H3/H4 ReceptorsEnantiomers showed distinct stereoselectivity uu.nl
3-(Piperidin-3-yl)-1H-indole derivativesNot specifiedMethod for obtaining pure enantiomers developed nih.gov

Scaffold Hopping and Bioisosteric Replacements in this compound Derivatives

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties while retaining biological activity. researchgate.netu-strasbg.frscispace.comnih.gov These approaches involve replacing a core structural motif (scaffold) or a substituent with another that preserves the key interactions with the biological target.

In the optimization of NAPE-PLD inhibitors, various bioisosteric replacements for a phenyl group were evaluated. acs.org Replacing the phenyl with a pyridyl ring was unfavorable, whereas a thiophene (B33073) isostere displayed similar potency. acs.org This demonstrates that subtle changes in the electronic and steric properties of the bioisostere can have a significant impact on activity.

A more direct example of scaffold hopping was seen in the development of histamine H3 receptor ligands, where a pyrrolo[2,3-d]pyrimidine scaffold was successfully replaced by a purine (B94841) core. nih.gov This modification led to compounds with high affinity for the H3 receptor, with the N-7 of the purine ring forming a key hydrogen bond. nih.gov

The concept of replacing a phenyl ring with a pyrimidine to improve solubility has also been demonstrated in the development of antihistamines, where azatadine (B1203903) was derived from cyproheptadine. nih.gov

Computational and Theoretical Investigations of 2 Piperidin 3 Ylmethyl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and geometric characteristics of a molecule.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are frequently used to optimize molecular geometries and calculate electronic properties of heterocyclic compounds. irjweb.comnih.gov For 2-(Piperidin-3-ylmethyl)pyrimidine, a DFT optimization would likely reveal the piperidine (B6355638) ring adopting a stable chair conformation. nih.govias.ac.in The pyrimidine (B1678525) ring, being aromatic, would be planar. The linkage between these two rings via a methylene (B1212753) bridge introduces conformational flexibility.

Table 1: Representative Optimized Geometrical Parameters for Piperidine and Pyrimidine Rings from DFT Studies on Analogous Compounds.

ParameterBond/AngleTypical Value (from related compounds)
Bond Length (Å)Piperidine C-N~1.46
Piperidine C-C~1.53
Pyrimidine C-N~1.34
Pyrimidine C-C~1.39
Bond Angle (°)Piperidine C-N-C~111°
Pyrimidine N-C-N~128°
Dihedral Angle (°)Piperidine RingChair Conformation
Pyrimidine RingPlanar

Note: These values are representative and derived from computational studies on various piperidine and pyrimidine derivatives. The actual values for this compound would require a specific DFT calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for assessing molecular stability and reactivity. irjweb.com

In a hybrid molecule like this compound, the HOMO is likely to be localized on the more electron-rich piperidine ring, specifically on the nitrogen atom's lone pair. royalsocietypublishing.org Conversely, the LUMO is expected to be distributed over the electron-deficient pyrimidine ring. imist.maresearchgate.net This separation of FMOs suggests a potential for intramolecular charge transfer upon electronic excitation.

The HOMO-LUMO energy gap for similar pyrimidine derivatives has been calculated using DFT. irjweb.comsid.ir A smaller energy gap generally implies higher chemical reactivity. nih.gov

Table 2: Representative HOMO, LUMO, and Energy Gap Values from DFT Studies on Pyrimidine Derivatives.

Compound TypeHOMO (eV)LUMO (eV)Energy Gap (eV)
Substituted Pyrimidines-6.0 to -7.0-0.5 to -1.5~5.0 - 6.0

Note: These are typical ranges observed in computational studies of various pyrimidine-containing molecules and serve as an estimation. imist.maresearchgate.netderpharmachemica.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and identifying sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, attractive to electrophiles) and blue indicating regions of low electron density (positive potential, attractive to nucleophiles).

For this compound, the MEP map would likely show the most negative potential (red) localized around the nitrogen atoms of the pyrimidine ring due to their high electronegativity and the presence of lone pairs. derpharmachemica.com The piperidine nitrogen would also exhibit a region of negative potential. The hydrogen atoms, particularly those attached to the piperidine nitrogen and the aromatic pyrimidine ring, would show positive potential (blue), making them susceptible to nucleophilic attack. nih.gov This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "natural bond orbitals." It allows for the investigation of charge transfer, hyperconjugative interactions, and the nature of chemical bonds. nih.govderpharmachemica.com

Molecular Modeling and Simulation

While quantum chemical calculations provide detailed electronic information, molecular modeling and simulation techniques are essential for exploring the dynamic and conformational behavior of molecules.

Conformational analysis is critical for understanding the three-dimensional shapes a molecule can adopt and their relative energies. The piperidine ring in this compound is expected to exist predominantly in a chair conformation. ias.ac.in However, the substituent at the 3-position can exist in either an axial or equatorial orientation.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing for the exploration of the conformational landscape and dynamic behavior of molecules over time. For this compound, MD simulations can reveal how the molecule behaves in a simulated physiological environment, providing insights into its flexibility, stability, and intramolecular interactions.

In a typical MD simulation of this compound, the system would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would be run for a sufficient duration, often on the nanosecond to microsecond timescale, to allow for adequate sampling of the molecule's conformational space. Analysis of the simulation trajectory can provide key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

The RMSF provides information on the fluctuation of individual atoms or groups of atoms. In the case of this compound, the atoms of the pyrimidine and piperidine rings would likely exhibit low RMSF values, indicating their rigidity. In contrast, the atoms of the methylene linker and the piperidine ring, particularly those further from the point of attachment to the pyrimidine, might show higher RMSF values, reflecting their greater flexibility. This flexibility could be crucial for the molecule's ability to adapt its conformation to fit into a biological target's binding site.

Simulation ParameterTypical Value/Observation for a molecule like this compoundSignificance
Simulation Time 100 ns - 1 µsAllows for sufficient sampling of conformational space.
RMSD of Backbone Low and stable (e.g., < 2 Å)Indicates overall conformational stability.
RMSF of Ring Atoms LowReflects the rigidity of the pyrimidine and piperidine rings.
RMSF of Linker HigherHighlights the flexibility of the methylene bridge.

Prediction of Conformational Preferences in Different Environments

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods can predict the preferred conformations of this compound in different solvents, such as water (a polar protic solvent) and chloroform (B151607) (a nonpolar solvent). These predictions are important as they can provide insights into the molecule's behavior in both aqueous biological environments and less polar lipid environments, such as cell membranes.

Conformational analysis can be performed using various computational techniques, including systematic or random searches of the torsional degrees of freedom, followed by energy minimization of the resulting conformers using quantum mechanics (QM) or molecular mechanics (MM) methods. The relative energies of the different conformers can then be used to determine their populations at a given temperature.

EnvironmentPredicted Conformational PreferenceRationale
Aqueous (Polar) Extended conformations with solvent-exposed nitrogen atoms.Maximizes hydrogen bonding with water molecules.
Nonpolar Solvent More compact or folded conformations.Intramolecular interactions may be favored to minimize unfavorable interactions with the solvent.
Crystal (Solid State) Specific conformation influenced by crystal packing forces.Intermolecular interactions dominate to form a stable crystal lattice.

Ligand-Target Interaction Prediction

A crucial aspect of in silico drug discovery is the prediction of how a ligand will interact with its biological target. For this compound, this involves identifying potential protein targets and then using computational methods to predict the binding mode and affinity.

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. Given the structural motifs present in this compound, potential biological targets could include kinases, G-protein coupled receptors (GPCRs), and other enzymes where pyrimidine and piperidine moieties are known to bind. For instance, various pyrimidine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases. rsc.org

In a molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then "docked" into the active site of the protein using a scoring function to evaluate the different possible binding poses. The results of a docking study can provide a plausible binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's active site residues. For example, the nitrogen atoms of the pyrimidine ring could act as hydrogen bond acceptors, while the piperidine ring could engage in hydrophobic interactions.

Binding Affinity Prediction and Interaction Fingerprints

Beyond just predicting the binding pose, computational methods can also estimate the binding affinity of a ligand for its target. This is often expressed as a binding energy (e.g., in kcal/mol) or as a predicted inhibition constant (Ki) or IC50 value. While these predictions have a degree of uncertainty, they are invaluable for ranking potential drug candidates.

Following a docking simulation, the interactions between this compound and its potential target can be summarized in an "interaction fingerprint." This fingerprint provides a detailed breakdown of the types of interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) and the specific amino acid residues involved. This information is critical for understanding the molecular basis of binding and for designing modifications to the ligand to improve its potency or selectivity.

Potential Target ClassPredicted Key InteractionsExample Amino Acid Residues
Protein Kinases Hydrogen bonds with hinge region backbone atoms; hydrophobic interactions in the ATP-binding pocket.Cysteine, Leucine, Valine
GPCRs Interactions with transmembrane helical residues; potential salt bridge with an acidic residue.Aspartate, Phenylalanine, Tryptophan

In Silico Screening and Virtual Library Design

The real power of computational methods lies in their ability to screen large numbers of compounds rapidly. Starting with the this compound scaffold, a virtual library of derivatives can be designed by systematically modifying different parts of the molecule. For example, substituents could be added to the pyrimidine or piperidine rings to explore the structure-activity relationship (SAR).

This virtual library can then be subjected to high-throughput virtual screening (HTVS), where each compound is docked into the active site of a target protein and its predicted binding affinity is calculated. This process can identify promising candidates for synthesis and experimental testing, significantly accelerating the drug discovery process. The insights gained from the interaction fingerprints of the initial hits can further guide the design of next-generation compounds with improved properties. The use of computational tools for virtual screening of pyrimidine and piperidine derivatives has been successfully applied in the identification of inhibitors for various targets, including cyclin-dependent kinases. rsc.org

Investigation of Biological Target Interactions and Mechanistic Insights Excluding Clinical Data

Identification of Putative Molecular Targets for Pyrimidine-Piperidine Scaffolds

The pyrimidine-piperidine structural motif is recognized as a "privileged scaffold" in medicinal chemistry, as it is capable of interacting with a diverse range of biological targets. nih.gov This versatility stems from the combined features of the electron-deficient pyrimidine (B1678525) ring, which can participate in hydrogen bonding and π-π stacking interactions, and the piperidine (B6355638) ring, which provides a three-dimensional structural element and a basic nitrogen center that can form key ionic interactions. lookchem.com

Enzyme Inhibition Mechanisms (e.g., Kinases, Phosphodiesterases, Amidases)

The pyrimidine-piperidine scaffold is a prominent core in the design of various enzyme inhibitors, particularly targeting kinases, proteases, and other hydrolases.

Kinase Inhibition: A significant body of research highlights the role of pyrimidine-based compounds as kinase inhibitors. mdpi.com These molecules often act as ATP-competitive inhibitors by occupying the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking signal transduction. mdpi.comrsc.org The pyrimidine core is crucial for this activity, often forming hydrogen bonds with the hinge region of the kinase domain. nih.gov

Derivatives of the pyrido[2,3-d]pyrimidine (B1209978) scaffold have demonstrated inhibitory activity against a range of kinases, including Tyrosine Kinases (TKs), Phosphoinositide 3-kinases (PI3K), and Cyclin-Dependent Kinases (CDK4/6). rsc.org Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been developed as selective inhibitors of PI3Kδ. mdpi.com The specificity for different kinases can be modulated by substitutions on the pyrimidine and piperidine rings. vulcanchem.com For example, certain pyrrolo[2,3-d]pyrimidines have shown high selectivity for Src family kinases and Bruton's tyrosine kinase (BTK). ekb.eg

Protease and Other Enzyme Inhibition: Beyond kinases, this scaffold has been integrated into inhibitors for other enzyme classes. A notable example is the development of N-(piperidin-3-yl)pyrimidine-5-carboxamides as highly potent inhibitors of renin, an aspartyl protease. researchgate.net Structure-based design approaches revealed that the basic amine of the piperidine ring is essential for interacting with the two aspartic acid residues in the catalytic site of the enzyme. researchgate.net

Additionally, piperidine-containing scaffolds have been utilized in the design of HIV-1 protease inhibitors, where the piperidine moiety acts as a P2-ligand, interacting with the enzyme's active site. plos.org In other studies, piperidine pyrimidine amides were identified as potent inhibitors of lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov Pyrimidine-4-carboxamides have also been shown to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a metallo-hydrolase. acs.org

Compound/Scaffold ClassTarget EnzymeEnzyme ClassInhibitory ActivityReference
Pyrido[2,3-d]pyrimidine derivative (Compound 116)CDK6Serine/Threonine KinaseIC₅₀ = 115.38 nM rsc.org
Piperidine pyrimidine amide (Compound 9)Soybean LipoxygenaseDioxygenaseIC₅₀ = 1.1 µM nih.gov
N-(piperidin-3-yl)pyrimidine-5-carboxamide (Compound 14)ReninAspartyl ProteaseIC₅₀ < 1 nM researchgate.net
Piperidine-derived cyclopropyl-containing inhibitor (Compound 22a)HIV-1 ProteaseAspartyl ProteaseIC₅₀ = 3.61 nM plos.org
Pyrazolo[1,5-a]pyrimidine derivative (Compound 13)PI3KδLipid KinaseIC₅₀ = 0.50 µM mdpi.com
Pyrrolo[2,3-d]pyrimidine derivative (Compound 13)Src Tyrosine KinaseTyrosine KinaseIC₅₀ = 7.1 µM ekb.eg
Pyrimidine-4-carboxamide (Compound 1)NAPE-PLDPhospholipase DpIC₅₀ = 7.14 (IC₅₀ = 72 nM) acs.org

Receptor Modulation Studies (e.g., G-protein Coupled Receptors, Ligand-Gated Ion Channels)

The structural characteristics of the pyrimidine-piperidine scaffold also make it suitable for interacting with transmembrane receptors, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels (LGICs). nih.gov

G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of receptors that initiate intracellular signaling cascades upon binding an extracellular ligand. mdpi.com The piperidine moiety, often protonated under physiological conditions, can engage with anionic residues in the binding pockets of these receptors.

For instance, piperidine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been identified as potent and selective inverse agonists of the human adenosine (B11128) A₂ₐ receptor (A₂ₐR), a GPCR. nih.gov These compounds were able to inhibit the basal production of cyclic AMP (cAMP), a key second messenger. nih.gov In a different context, piperidine scaffolds have been incorporated into antagonists for the Dopamine (B1211576) D4 receptor (D4R), another GPCR, demonstrating high binding affinity and selectivity over other dopamine receptor subtypes. chemrxiv.org

Ligand-Gated Ion Channels (LGICs): LGICs are ion channels that open or close in response to the binding of a chemical messenger. wikipedia.org The pyrimidine-piperidine scaffold has been investigated for its potential to modulate these channels. Pharmacophore modeling and screening studies have identified thiazolo-pyrimidine derivatives as modulators of the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel, which is involved in pain perception. tandfonline.com

Compound/Scaffold ClassTarget ReceptorReceptor ClassModulatory ActivityReference
Thiazolo[5,4-d]pyrimidine derivative (Compound 11)Human Adenosine A₂ₐ ReceptorGPCRKᵢ = 8.62 nM; IC₅₀ = 7.42 nM (Inverse Agonist) nih.gov
4,4-difluoro-3-(phenoxymethyl)piperidine derivative (Compound 14a)Dopamine D4 ReceptorGPCRKᵢ = 0.3 nM (Antagonist) chemrxiv.org
Thiazolo-pyrimidine derivative (Compound 13)TRPV1Ligand-Gated Ion ChannelIC₅₀ = 27.3 µM (Inhibitor) tandfonline.com
Thiazolo[5,4-d]pyrimidine derivative (Compound 1)Human Adenosine A₂ₐ ReceptorGPCRKᵢ = 594 nM nih.gov

Nucleic Acid Interactions

The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil). nih.gov Consequently, synthetic pyrimidine derivatives have the potential to interact with DNA and RNA. These interactions can occur through several mechanisms, including intercalation between base pairs, binding within the major or minor grooves, or by mimicking natural nucleosides and interfering with nucleic acid synthesis. mdpi.comnih.gov

The stacking of purine (B94841) and pyrimidine rings is a major stabilizing force in polynucleotides. gatech.edu Studies on the crystal structures of nucleic acid constituents show that these stacking interactions are highly specific and often involve the positioning of polar substituents of one base over the ring of an adjacent base. gatech.edu This suggests that dipole-induced dipole forces are largely responsible for base stacking. gatech.edu While direct evidence for "2-(Piperidin-3-ylmethyl)pyrimidine" binding to nucleic acids is limited in the reviewed literature, its pyrimidine core provides a structural basis for potential interactions. As nucleoside analogs, pyrimidine-based compounds can be incorporated into DNA or RNA after intracellular phosphorylation, leading to structural abnormalities that disrupt replication and transcription. mdpi.com

Cellular Pathway Interferences

By engaging with molecular targets like enzymes and receptors, compounds based on the pyrimidine-piperidine scaffold can interfere with various cellular pathways, leading to downstream effects on cell signaling and proliferation.

Modulation of Signaling Cascades

Inhibition of kinases or modulation of GPCRs directly impacts intracellular signaling cascades.

Kinase-Mediated Pathways: Inhibition of receptor tyrosine kinases like EGFR or non-receptor kinases like BCR-ABL by pyrimidine derivatives blocks downstream signaling crucial for cell growth and survival. mdpi.com This can affect major pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. rsc.orgacs.org For example, inhibition of CDK4/6 disrupts the phosphorylation of the Retinoblastoma (Rb) protein, a key step in cell cycle progression. nih.gov Some pyrido[2,3-d]pyrimidine derivatives have been shown to promote apoptosis by activating pro-apoptotic proteins like Bax and p53 while down-regulating anti-apoptotic proteins like Bcl2. rsc.org

GPCR-Mediated Pathways: Modulation of GPCRs can alter the levels of second messengers like cAMP and intracellular calcium. nih.govnih.gov For instance, inverse agonism at the A₂ₐR by thiazolo[5,4-d]pyrimidines leads to a decrease in basal cAMP levels. nih.gov Some pyrimidine derivatives have been shown to act as selective antagonists for Gq or Gs protein signaling pathways associated with the Neuropeptide S receptor. nih.gov

Effects on Cell Cycle Progression (without specific cell line names if possible, focus on mechanism)

A common consequence of interfering with signaling pathways that control proliferation is the arrest of the cell cycle at specific checkpoints.

Many pyrimidine-based kinase inhibitors induce cell cycle arrest. mdpi.com By inhibiting CDKs, particularly CDK4 and CDK6, these compounds prevent the phosphorylation of Rb. nih.gov Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 phase to the S phase of the cell cycle. nih.gov This leads to an accumulation of cells in the G1 phase, effectively halting proliferation. mdpi.comnih.gov Mechanistic studies have confirmed that treatment with certain pyrimidine-piperidine hybrids can lead to a significant, dose-dependent inhibition of cell proliferation primarily through G1-phase arrest. mdpi.com In other cases, depending on the specific kinase inhibited, arrest at the S-phase or G2/M phase can also occur. mdpi.com This cell cycle arrest can ultimately trigger apoptosis, or programmed cell death. mdpi.comrsc.org

Induction of Programmed Cell Death Pathways

There is currently no published research detailing the ability of this compound to induce programmed cell death pathways such as apoptosis or necroptosis. While related heterocyclic compounds have been investigated for their role in modulating cell death—for example, as inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key regulator of inflammation and cell death—no such studies have been conducted on this compound. google.com

Mechanistic Elucidation via Biochemical and Cellular Assays

Efforts to uncover the mechanism of action of this compound through standard biochemical and cellular assays have not been reported in the scientific literature.

Enzyme Kinetics and Inhibition Studies

No data is available regarding the inhibitory or kinetic effects of this compound on any specific enzymes. Studies on related structures, such as pyrido[2,3-d]pyrimidine-2,4-dione derivatives, have identified them as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), but this cannot be extrapolated to the compound . nih.gov

Ligand Binding Assays and Receptor Occupancy

There are no published ligand binding assays or receptor occupancy studies for this compound. While compounds with similar structural components have been evaluated as, for example, adenosine A2A receptor inverse agonists, the binding profile of this compound remains uncharacterized. nih.gov

Gene Expression and Protein Level Modulations (e.g., Western Blot, RT-qPCR)

The impact of this compound on gene expression or protein levels has not been documented. Consequently, there are no available Western Blot, RT-qPCR, or other similar datasets for this compound.

Target Selectivity and Off-Target Analysis (Computational and In Vitro)

In the absence of primary biological data, no target selectivity or off-target analysis, either through computational modeling or in vitro screening, has been performed for this compound.

Advanced Analytical Methodologies for Research on 2 Piperidin 3 Ylmethyl Pyrimidine

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Spectroscopic methods are paramount in determining the precise chemical structure of newly synthesized derivatives of 2-(Piperidin-3-ylmethyl)pyrimidine. Advanced techniques offer a comprehensive view of the molecule's architecture, from bond connectivity to its arrangement in the solid state.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D techniques, solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For complex heterocyclic systems like derivatives of this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, but two-dimensional (2D) NMR techniques are often required for complete assignment. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings within the piperidine (B6355638) and pyrimidine (B1678525) rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. These correlations are crucial for unambiguously connecting the piperidin-3-ylmethyl substituent to the pyrimidine ring. researchgate.net

In cases where solution NMR data is ambiguous, particularly when distinguishing between isomers, solid-state NMR (ssNMR) spectroscopy offers a powerful alternative. nih.goviastate.eduacs.org Solid-state NMR is an atomic-level method used to determine the chemical structure, three-dimensional structure, and dynamics of solids. nih.gov For heterocyclic compounds, ¹³C{¹⁴N} ssNMR experiments can function as an "attached nitrogen test," allowing for the clear differentiation of isomers based on one-dimensional nitrogen-filtered ¹³C spectra, which can be challenging using solution NMR alone. nih.goviastate.eduresearchgate.net This is particularly relevant for this compound derivatives, where different substitution patterns on the nitrogen-containing rings could lead to isomeric products.

Table 1: Representative 2D NMR Correlations for a Hypothetical this compound Derivative

Proton (¹H) SignalCorrelated Carbon (¹³C) via HMBCStructural Implication
Piperidine CH₂ (adjacent to N)Pyrimidine C2Confirms the piperidin-3-ylmethyl linkage to C2 of the pyrimidine.
Pyrimidine H4/H6Pyrimidine C2, C5Confirms substitution pattern on the pyrimidine ring.
Methylene (B1212753) bridge (CH₂)Piperidine C3, Pyrimidine C2Verifies the -CH₂- linker between the two ring systems.
Piperidine H3Methylene bridge C, Piperidine C2, C4, C5Establishes connectivity within the piperidine ring and to the linker.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, effectively acting as a molecular fingerprint. For derivatives of this compound, these methods can confirm the presence of key functional groups and provide insights into the structure of the heterocyclic rings. nih.govasianpubs.org

The IR spectrum would be expected to show characteristic bands for C-H stretching vibrations of the aliphatic piperidine ring and the aromatic pyrimidine ring. N-H stretching vibrations from the piperidine amine and C=N stretching from the pyrimidine ring would also be prominent. ijera.com Raman spectroscopy is particularly useful for analyzing vibrations of the pyrimidine ring system. asianpubs.orgaip.org Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to achieve a complete vibrational assignment of the fundamental modes. nih.govgjar.org Analysis of the spectra can reveal how intermolecular interactions, such as hydrogen bonding, and substitutions on the rings affect their vibrational frequencies. aip.org

Table 2: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy Method
N-H Stretch (Piperidine)3300-3500IR
C-H Stretch (Aromatic)3000-3100IR, Raman
C-H Stretch (Aliphatic)2850-2960IR, Raman
C=N Stretch (Pyrimidine)1550-1650IR, Raman
C=C Stretch (Pyrimidine)1400-1600IR, Raman
Ring Vibrations1000-1300IR, Raman
C-N Stretch1020-1250IR

X-ray Crystallography for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. This technique provides precise coordinates of each atom in the crystal lattice, revealing exact bond lengths, bond angles, and torsional angles. For novel derivatives of this compound, obtaining a crystal structure is the gold standard for unambiguous structural confirmation. nih.govnih.gov

X-ray crystallography studies on related N-(piperidin-3-yl)pyrimidine-5-carboxamides have successfully elucidated their binding modes in complex with biological targets, confirming stereochemistry and revealing key intermolecular interactions like hydrogen bonds. researchgate.netresearchgate.net Such analyses are critical for structure-based drug design, providing a detailed picture of how the molecule's conformation influences its activity. The resulting structural data, including bond distances and the conformation of the piperidine ring (e.g., chair configuration), are invaluable for computational modeling and further synthetic optimization. nih.govresearchgate.net

Chromatographic Methods for Purity Assessment and Isolation of Analogues

Chromatographic techniques are indispensable for both the purification of synthesized analogues of this compound and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. mdpi.com

A reversed-phase HPLC method, often using a C18 column, can be developed to separate the target compound from starting materials, by-products, and other impurities. researchgate.net The purity of the compound is typically determined by the peak area percentage under UV detection. mdpi.com For chiral derivatives, specialized chiral HPLC methods are necessary to separate and quantify enantiomers. This often involves pre-column derivatization with a chiral reagent or the use of a chiral stationary phase. researchgate.netasianpubs.orggoogle.com Method validation ensures the accuracy, precision, linearity, and sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ) of the analytical procedure. asianpubs.org Gas Chromatography (GC) can also be employed, sometimes requiring derivatization of the N-H groups to improve chromatographic properties and prevent peak tailing. oup.com

Table 3: Example Parameters for a Validated HPLC Purity Method for a Piperidine Derivative

ParameterFindingReference
ColumnCHI-DMB analytical column (250 mm × 4.6 mm) asianpubs.org
Mobile Phasen-hexane: ethanol (B145695) (85:15 v/v) asianpubs.org
Flow Rate1.0 mL/min asianpubs.org
DetectionUV Photodiode-Array asianpubs.org
Linearity (R²)> 0.999 researchgate.net
Accuracy (% Recovery)99.1% - 102.3% asianpubs.org
Precision (% RSD)< 1.3% asianpubs.org
LOQ0.44 µg/mL researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (beyond basic identification)

Mass spectrometry (MS) is a critical tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent molecule and its fragments. mdpi.com

Tandem mass spectrometry (MS/MS), often coupled with electrospray ionization (ESI), is used to study the fragmentation pathways of protonated molecules ([M+H]⁺). nih.gov For heterocyclic compounds like this compound, fragmentation often involves characteristic cleavages of the rings and the linker group. nih.govraco.cat The stability of the molecular ion is influenced by the nature of the heterocyclic rings; aromatic heterocycles generally show distinct molecular ion peaks. creative-proteomics.com The fragmentation patterns are influenced by the substituents present on the rings. nih.gov Studying these patterns helps to confirm the connectivity of the molecule, for example, by observing the loss of the piperidine moiety or specific cleavages within the pyrimidine ring. This detailed fragmentation analysis provides a layer of structural confirmation that complements NMR data.

Future Directions and Research Opportunities

Design of Novel Scaffolds Integrating the 2-(Piperidin-3-ylmethyl)pyrimidine Core

The structural framework of this compound serves as an excellent starting point for the design of more complex and potent molecular entities. A promising future direction lies in the development of novel scaffolds through the strategic fusion or modification of the existing piperidine (B6355638) and pyrimidine (B1678525) rings. This approach aims to enhance binding affinity, selectivity, and pharmacokinetic properties by exploring new chemical space.

Key strategies for novel scaffold design include:

Ring Fusion: Creating fused heterocyclic systems by building additional rings onto the pyrimidine or piperidine core. This can lead to more rigid structures with defined three-dimensional shapes, which can improve target engagement. Examples from related research that could inspire new designs include the development of thieno[2,3-d]pyrimidines, pyrido[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines, which have shown significant potential as kinase inhibitors. rsc.orgnih.govekb.eg

Scaffold Hopping: Replacing the pyrimidine or piperidine moiety with isosteric rings to modulate the compound's properties while maintaining key binding interactions. This can lead to the discovery of derivatives with improved profiles.

Introduction of Diverse Linkers: Modifying the methylene (B1212753) linker between the two rings can influence the compound's conformational flexibility and orientation within a target's binding site. Exploring different linker lengths, rigidities, and compositions is a viable strategy for optimization.

Table 1: Potential Novel Scaffolds Based on Pyrimidine Core Diversification

Scaffold TypeRationale for DevelopmentPotential Therapeutic AreaReference Scaffolds
Pyrido[2,3-d]pyrimidinesFused bicyclic structure enhances rigidity and can improve kinase hinge-binding interactions.Anticancer, Kinase InhibitionDabrafenib precursor nih.gov, PI3K/mTOR inhibitors researchgate.net
Thieno[2,3-d]pyrimidinesBioisosteric replacement of a benzene (B151609) ring with a thiophene (B33073) ring can alter electronic properties and improve selectivity.Anticancer (PI3K inhibition) nih.gov, Alzheimer's Disease (AChE inhibition) ekb.eg
Pyrazolo[3,4-d]pyrimidinesActs as an isostere of the adenine (B156593) ring of ATP, making it a privileged scaffold for kinase inhibitors. rsc.orgAnticancer (BTK, EGFR inhibition) rsc.org
Pyrrolo[2,3-d]pyrimidinesA purine-like structure that has shown potential for developing multi-targeted kinase inhibitors. mdpi.comAnticancer (Multi-kinase inhibition) mdpi.com

Exploration of New Biological Applications Beyond Current Research Areas

While pyrimidine and piperidine derivatives are known for a range of biological activities, a significant opportunity exists to explore new therapeutic applications for compounds derived from the this compound core. nih.govclinmedkaz.orgresearchgate.net The unique structural combination of a hydrogen bond accepting pyrimidine ring and a versatile piperidine moiety suggests potential interactions with a wide array of biological targets.

Future research should extend beyond established areas like oncology to investigate efficacy in:

Neurodegenerative Diseases: Derivatives could be designed as cholinesterase inhibitors for conditions like Alzheimer's disease, leveraging the piperidine moiety which is present in existing therapies. acs.org

Infectious Diseases: The pyrimidine nucleus is a cornerstone in many antimicrobial agents. researchgate.net Novel derivatives could be screened against a panel of bacterial and fungal pathogens, including drug-resistant strains. nih.gov

Metabolic Disorders: Research into pyrimidine-based compounds as antidiabetic agents is an emerging field. nih.gov Derivatives could be evaluated for their effects on targets involved in glucose metabolism.

Inflammatory Diseases: Certain pyrimidine analogues have demonstrated anti-inflammatory properties. biotech-asia.orgnih.gov This suggests that novel compounds based on the this compound scaffold could be developed as inhibitors of inflammatory pathways.

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

To facilitate the rapid synthesis and diversification of this compound derivatives, the development of more advanced and efficient synthetic methodologies is crucial. Traditional multi-step syntheses can be time-consuming and generate significant waste. Future efforts should focus on modern synthetic strategies that improve yield, reduce reaction times, and enhance sustainability.

Promising approaches include:

One-Pot Reactions: Designing synthetic cascades where multiple transformations occur in a single reaction vessel can significantly streamline the synthesis of complex analogues. nih.gov

Multi-Component Reactions (MCRs): MCRs allow for the construction of complex molecules from three or more starting materials in a single step, offering a powerful tool for building libraries of diverse derivatives. mdpi.com

Deconstruction-Reconstruction Strategies: This novel approach involves temporarily breaking open the pyrimidine ring to create a more reactive intermediate, which can then be recyclized with different reagents to generate a wide array of analogues and even different heterocyclic scaffolds. nih.gov

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processing.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design-test-learn cycle. nih.govspringernature.com Applying these computational tools to the this compound scaffold can significantly de-risk and speed up the development of new drug candidates.

Key applications of AI/ML in this context include:

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound core, optimized for specific properties like binding affinity to a target or desirable pharmacokinetic profiles. mdpi.comactascientific.com

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of virtual compounds before they are synthesized. nih.govactascientific.com This allows researchers to prioritize the most promising candidates for synthesis and testing.

High-Throughput Virtual Screening: AI-powered screening can rapidly evaluate vast virtual libraries of potential derivatives against a biological target, identifying potential hits much faster than experimental methods. nih.gov

Table 2: AI/ML Approaches in the Drug Design Pipeline

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Generative Adversarial Networks (GANs)Deep learning models used for de novo design to generate novel molecular structures with desired properties. mdpi.comCreation of novel, optimized derivatives that are structurally distinct from existing compounds.
Quantitative Structure-Activity Relationship (QSAR)ML models that correlate chemical structure with biological activity to predict the potency of new compounds. springernature.comRapidly estimate the activity of virtual compounds, guiding synthetic efforts toward more potent molecules.
ADME/Toxicity PredictionAlgorithms trained to predict pharmacokinetic and toxicity profiles based on molecular structure. actascientific.comEarly-stage filtering of candidates with poor drug-like properties, reducing late-stage failures.

Investigation of Multi-Targeting Approaches with this compound Derivatives

Complex diseases such as cancer often involve multiple pathological pathways, making them difficult to treat with single-target agents. nih.gov Designing drugs that can simultaneously modulate multiple targets offers a promising therapeutic strategy. acs.org The this compound scaffold is well-suited for the development of multi-target ligands, such as dual kinase inhibitors, which have shown promise in overcoming drug resistance in cancer. nih.gov

Future research should focus on:

Rational Design of Dual Inhibitors: By analyzing the binding sites of two or more related targets (e.g., different protein kinases), derivatives can be rationally designed to fit into both active sites.

Scaffold Decoration: Systematically modifying the substitution patterns on both the pyrimidine and piperidine rings to achieve balanced activity against multiple targets.

Systems Biology Analysis: Using computational and experimental systems biology approaches to identify the most impactful target combinations for a specific disease and then designing multi-target drugs to engage them.

Integration of In Silico and Experimental Approaches for Rational Drug Design

The most efficient path to novel therapeutics involves a tight integration of computational (in silico) and experimental (in vitro and in vivo) methods. eurekaselect.comresearchgate.net A rational drug design strategy for this compound derivatives would leverage computational tools to guide and prioritize experimental work, saving time and resources.

A typical integrated workflow would include:

Target Identification and Validation: Identifying a promising biological target for a specific disease.

Molecular Docking: Using computer simulations to predict how virtual derivatives of this compound bind to the target protein. biotech-asia.orgeurekaselect.com This helps in understanding key interactions and prioritizing compounds.

Virtual Pharmacokinetic Studies: Employing in silico ADME models to predict the drug-like properties of the designed compounds early in the process. researchgate.net

Synthesis of Prioritized Compounds: Synthesizing only the most promising candidates identified through computational analysis.

In Vitro Evaluation: Testing the synthesized compounds in biological assays (e.g., enzyme inhibition or cell-based assays) to confirm their activity and validate the computational predictions. eurekaselect.comresearchgate.net This iterative process allows for the continuous refinement of both the molecular design and the predictive computational models.

This integrated approach ensures that synthetic and biological testing efforts are focused on compounds with the highest probability of success, ultimately accelerating the journey from a chemical scaffold to a potential clinical candidate. eurekaselect.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(Piperidin-3-ylmethyl)pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrimidine derivatives often involves multi-step reactions, including nucleophilic substitution, coupling, and purification via column chromatography. For analogs like thieno[3,2-d]pyrimidines, key steps include introducing morpholine or piperidine groups under anhydrous conditions (e.g., using dichloromethane and NaOH for deprotection) . Optimization of yield (~60–80%) and purity (>95%) can be achieved by controlling reaction temperature (0–25°C) and using catalytic agents like triethylamine. Post-synthesis validation via HPLC or LC-MS is critical .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : X-ray crystallography (e.g., Bruker SMART APEX systems) provides definitive structural confirmation, with refinement using SHELX software to resolve bond angles and torsion angles . Complementary techniques include 1^1H/13^13C NMR for functional group analysis (e.g., piperidine methylene protons at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to OSHA guidelines for pyrimidine derivatives: use fume hoods, nitrile gloves, and eye protection. Toxicity data for related compounds (e.g., H300: fatal if swallowed) suggest strict avoidance of inhalation or skin contact . Store at 2–8°C under inert gas (argon) to prevent degradation, and dispose of waste via incineration (P501 guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for PI3K inhibitors containing pyrimidine scaffolds?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., GDC-0941 at 3 nM vs. analogs at 10–100 nM) may arise from assay conditions (e.g., ATP concentration) or cell-line variability . Validate activity using orthogonal assays (e.g., kinase profiling panels) and compare binding modes via molecular docking to identify critical hydrogen bonds (e.g., pyrimidine N1 with Val882 in PI3Kα) .

Q. What strategies improve the selectivity of this compound derivatives toward specific kinase isoforms (e.g., PI3Kδ vs. PI3Kγ)?

  • Methodological Answer : Introduce substituents at the pyrimidine 4-position (e.g., morpholine for PI3Kα/δ selectivity) or modify the piperidine linker to exploit isoform-specific hydrophobic pockets . Structure-activity relationship (SAR) studies using CRISPR-edited cell lines can validate isoform specificity .

Q. How can computational methods predict off-target interactions for this compound?

  • Methodological Answer : Employ molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability to non-target kinases. Pharmacophore modeling (e.g., using Schrödinger) identifies key interactions (e.g., hinge-region hydrogen bonds) . Validate predictions with thermal shift assays (TSA) to measure target engagement .

Q. What experimental designs mitigate metabolic instability in pyrimidine-based inhibitors?

  • Methodological Answer : Replace metabolically labile groups (e.g., methyl with trifluoromethyl) on the piperidine ring. Assess stability in human liver microsomes (HLM) and use deuterium incorporation to prolong half-life. Parallel artificial membrane permeability assays (PAMPA) optimize logP values for bioavailability .

Q. How can researchers design analogs to improve blood-brain barrier (BBB) penetration for neurological targets?

  • Methodological Answer : Reduce molecular weight (<450 Da) and polar surface area (PSA <60 Ų) by replacing hydrophilic substituents (e.g., morpholine with fluorinated groups). In situ perfusion models or MDCK-MDR1 assays predict BBB permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.